Tetrathiomolybdate
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Overview
Description
Tetrathiomolybdate is a chemical compound with the formula (NH₄)₂MoS₄. It is an important reagent in the chemistry of molybdenum and has been used as a building block in bioinorganic chemistry. This bright red ammonium salt is known for its ability to lower free copper levels in serum, making it a highly specific anticopper agent. It has been investigated for use in treating neurologic Wilson’s disease and fibrotic disorders .
Preparation Methods
Tetrathiomolybdate is typically prepared by treating solutions of molybdate ([MoO₄]²⁻) with hydrogen sulfide in the presence of ammonia. The reaction can be represented as follows:
(NH4)2MoO4+4H2S→(NH4)2MoS4+4H2O
This method involves the sulfiding of an aqueous ammoniacal ammonium heptamolybdate .
In industrial settings, the preparation of this compound may involve controlled thermal conversion processes. For example, ammonium this compound can be thermally decomposed to form molybdenum disulfide (MoS₂) through intermediate stages involving molybdenum trisulfide (MoS₃). This process is typically carried out under an inert atmosphere at elevated temperatures .
Chemical Reactions Analysis
Tetrathiomolybdate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some notable reactions include:
Common reagents used in these reactions include hydrogen sulfide, ammonia, and various organic cations. The major products formed from these reactions are typically molybdenum sulfides and their derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tetrathiomolybdate involves its ability to chelate copper ions, thereby reducing the levels of free copper in the body. This chelation process inhibits the activity of copper-dependent enzymes and proteins, leading to a decrease in the availability of copper for biological processes .
This compound also inhibits fibrosis by sequestering available copper and inhibiting key fibrotic cytokines, including secreted protein acid rich in cysteine (SPARC), NF-kappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8, and connective tissue growth factor (CTGF) . Additionally, it has been shown to reduce oxidative stress by modulating mitochondrial function and decreasing the production of reactive oxygen species (ROS) .
Comparison with Similar Compounds
Tetrathiomolybdate can be compared with other thiometallate compounds, such as ammonium tetrathiovanadate and ammonium tetrathiotungstate. These compounds share similar structural features and chemical properties but differ in their metal centers (vanadium, tungsten, and molybdenum, respectively) .
Ammonium Tetrathiovanadate: Contains vanadium as the central metal atom and exhibits similar thiometallate properties.
Ammonium Tetrathiotungstate: Contains tungsten as the central metal atom and is used in similar applications as this compound.
This compound is unique in its high specificity for copper chelation and its ability to inhibit fibrosis and reduce oxidative stress, making it a valuable compound in both medical and industrial applications .
Biological Activity
Tetrathiomolybdate (TM) is a copper-chelating agent that has garnered attention for its therapeutic potential beyond its initial use in treating Wilson's disease, a genetic disorder characterized by copper accumulation. Recent research has highlighted TM's biological activity, particularly its anti-cancer and anti-inflammatory properties. This article explores the mechanisms of action, clinical findings, and potential applications of TM in various medical contexts.
1. Copper Chelation and Antiangiogenic Properties
TM functions primarily as a copper chelator, which is crucial in regulating angiogenesis—the formation of new blood vessels from existing ones. Copper is essential for angiogenesis; thus, its depletion via TM can inhibit tumor growth. Studies have demonstrated that TM reduces levels of vascular endothelial growth factor (VEGF), a key player in angiogenesis, thereby limiting tumor vascularization and growth .
2. Modulation of Immune Response
TM has been shown to influence immune responses in the tumor microenvironment (TME). In a phase II study involving patients with triple-negative breast cancer, TM treatment resulted in decreased collagen cross-linking and increased degradation markers, suggesting an altered TME conducive to immune infiltration . Preclinical studies also reported reduced myeloid-derived suppressor cells and enhanced CD4+ T-cell activity following TM administration .
3. Anti-inflammatory Effects
Research indicates that TM may exert anti-inflammatory effects by modulating signaling pathways associated with inflammation. For instance, in APP/PS1 transgenic mice models of Alzheimer's disease, TM treatment led to reduced expression of pro-inflammatory cytokines such as TNF-α and iNOS, suggesting its potential role in managing neuroinflammation .
Case Studies and Trials
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Breast Cancer
A notable phase II clinical trial investigated the efficacy of TM in patients with high-risk triple-negative breast cancer. Results showed promising survival rates and changes in collagen processing within the TME, indicating that TM might enhance immune responses against tumors . -
Ovarian Cancer
In ovarian cancer models, TM was found to sensitize cancer cells to chemotherapy agents like cisplatin by increasing reactive oxygen species (ROS) levels and inhibiting antioxidant mechanisms . This suggests that TM may enhance the effectiveness of existing cancer therapies. -
Neurodegenerative Diseases
Studies have explored TM's role in reducing inflammation associated with neurodegenerative diseases. Its ability to suppress microglial activation indicates potential therapeutic applications for conditions like Alzheimer's disease .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Properties
Key on ui mechanism of action |
Tetrathiomolybdate has demonstrated the ability to inhibit fibrosis in a number of well established animal models through the sequestration of available copper and inhibition of key fibrotric cytokines, including secreted protein acid rich in cysteine (SPARC), NFkappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8, and connective tissue growth factor (CTGF). |
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CAS No. |
16330-92-0 |
Molecular Formula |
H2MoS4-2 |
Molecular Weight |
226.2 g/mol |
IUPAC Name |
bis(sulfanylidene)molybdenum;sulfanide |
InChI |
InChI=1S/Mo.2H2S.2S/h;2*1H2;;/p-2 |
InChI Key |
VVRHUOPINLMZBL-UHFFFAOYSA-L |
SMILES |
[SH-].[SH-].S=[Mo]=S |
Canonical SMILES |
[SH-].[SH-].S=[Mo]=S |
melting_point |
300 °C with decomposition |
Key on ui other cas no. |
16330-92-0 |
Related CAS |
18198-15-7 (di-hydrochloride salt) |
Synonyms |
ammonium tetrathiomolybdate ATN-224 tetrathiomolybdate tetrathiomolybdate bis-choline salt tetrathiomolybdate, dipotassium salt tetrathiomolybdate, disodium salt thiomolybdate TTM cpd |
Origin of Product |
United States |
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